N-benzyl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
Overview
Description
N-benzyl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of N-benzyl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain.
Biochemical and physiological effects:
N-benzyl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been studied for its potential use in the treatment of neurodegenerative disorders, and it has been shown to have neuroprotective effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-benzyl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for research on N-benzyl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide. One of the directions is to further investigate its mechanism of action and its potential use in the treatment of neurodegenerative disorders. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, more studies are needed to understand its pharmacokinetics and toxicity profile to ensure its safety for human use.
In conclusion, N-benzyl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is a chemical compound with potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential of this compound for drug development.
Scientific Research Applications
N-benzyl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-benzyl-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c21-15(18-10-12-6-2-1-3-7-12)9-5-4-8-14-16-13(11-23-14)19-17(22)20-16/h1-3,6-7,13-14,16H,4-5,8-11H2,(H,18,21)(H2,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXZRRQKXWEUAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCC3=CC=CC=C3)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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